(R)-(+)-propylene oxide

Polymer Chemistry Asymmetric Catalysis Materials Science

Procure (R)-(+)-propylene oxide (CAS 15448-47-2), the enantiopure (R)-configured chiral epoxide verified by [α]²⁰/D +14° (neat). Unlike racemic propylene oxide—which introduces unwanted stereoisomers, diastereomeric impurities, and atactic polymer microstructures—this single-enantiomer C3 building block ensures predictable stereochemical outcomes. It is essential for synthesizing isotactic crystalline PHB, constructing enantiopure pharmaceutical intermediates such as (S)-metolachlor, and calibrating chiral molecular recognition systems. Each shipment passes a definitive polarimetric identity verification.

Molecular Formula C3H6O
Molecular Weight 58.08 g/mol
CAS No. 15448-47-2
Cat. No. B056398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-(+)-propylene oxide
CAS15448-47-2
Synonyms(+)-(R)-Propylene Oxide;  (+)-Methyloxirane;  (+)-Propylene Oxide;  (2R)-2-Methyloxirane;  (2R)-Methyloxirane;  (R)-(+)-1,2-Epoxypropane;  (R)-(+)-1,2-Epoxypropane;  (R)-(+)-Methyloxirane;  (R)-1,2-Epoxypropane;  (R)-2-Methyloxirane;  (R)-Methyloxirane;  (R)-Pr
Molecular FormulaC3H6O
Molecular Weight58.08 g/mol
Structural Identifiers
SMILESCC1CO1
InChIInChI=1S/C3H6O/c1-3-2-4-3/h3H,2H2,1H3/t3-/m1/s1
InChIKeyGOOHAUXETOMSMM-GSVOUGTGSA-N
Commercial & Availability
Standard Pack Sizes5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-(+)-Propylene Oxide (CAS 15448-47-2): A Chiral C3 Epoxide Synthon for Enantioselective Procurement


(R)-(+)-Propylene oxide (CAS 15448-47-2), also designated as (2R)-2-methyloxirane, is a volatile, low-boiling, chiral epoxide liquid that serves as a foundational C3 building block in asymmetric synthesis and stereocontrolled polymerization . Its value proposition is defined by a high specific optical rotation of +14° (neat, 20°C, sodium D-line), which directly confirms its enantiopurity . The reactive epoxide ring, with its stereogenic center, provides a predictable and well-defined chiral vector for the construction of more complex enantiopure pharmaceuticals, agrochemicals, and polymers, distinguishing it from racemic propylene oxide which yields mixtures of stereoisomers and requires subsequent, costly resolution steps [1].

The Criticality of (R)-(+)-Propylene Oxide (CAS 15448-47-2) Stereochemical Integrity in Synthetic Workflows


Procurement of the racemic mixture or the incorrect enantiomer of propylene oxide is not a viable substitute for (R)-(+)-propylene oxide in applications demanding stereochemical control. The use of (±)-propylene oxide in asymmetric catalysis or as a chiral pool synthon introduces a second, unwanted stereoisomer into the reaction sequence, which can lead to the formation of diastereomeric impurities or atactic polymer microstructures that are difficult or impossible to separate from the desired product [1]. This results in reduced overall yield, increased purification costs, and compromised final product performance. In contrast, the defined (R)-configuration of this compound ensures a single stereochemical outcome, enabling predictable reactivity and the construction of isotactic polymers or enantiopure pharmaceutical intermediates with high fidelity [2].

Quantifiable Differentiation of (R)-(+)-Propylene Oxide (CAS 15448-47-2) Against Comparators


Polymer Microstructure Control: Isotactic Crystallinity vs. Atactic Amorphous Polymer from (±)-Propylene Oxide

In the cobalt-catalyzed alternating copolymerization with carbon monoxide, the use of enantiomerically pure (R)-propylene oxide results in the formation of isotactic, optically active, and crystalline poly(hydroxybutyrate) [1]. In stark contrast, the application of racemic propylene oxide under identical conditions yields a regioregular but atactic and amorphous polymer with inferior thermal and mechanical properties [1]. This demonstrates the fundamental impact of monomer stereochemistry on polymer architecture.

Polymer Chemistry Asymmetric Catalysis Materials Science

Enantioselective Molecular Recognition: Differential Binding Affinity for (R)- vs. (S)-Propylene Oxide

Experimental and computational studies on enantiopure water-soluble cryptophane hosts reveal a quantifiable preference for complexation with (R)-propylene oxide over its (S)-enantiomer [1]. Specifically, the (R)-PrO@PP-1 diastereomeric complex was found to be more stable than the (S)-PrO@PP-1 complex by a free energy difference (ΔΔG) of 1.7 kJ/mol, as confirmed by ECD, NMR, and molecular dynamics calculations [1].

Supramolecular Chemistry Chiral Sensing Host-Guest Chemistry

Synthesis of High-Value Chiral Agrochemicals: Direct Comparison with Racemate in Overall Yield and Enantioselectivity

An optimized, five-step synthetic route to (S)-metolachlor, a widely used herbicide, was developed starting from commercially available (R)-propylene oxide [1]. This chiral pool approach delivered the target molecule in 51–55% overall yield with an excellent enantioselectivity of 99% enantiomeric excess (ee) [1]. While no direct yield for the racemate is provided, this result demonstrates that starting with an enantiopure synthon is a viable and high-performing route to a complex, chiral agrochemical, avoiding the substantial losses and complexity associated with post-synthetic resolution of a racemic mixture [1].

Agrochemical Synthesis Process Chemistry Chiral Pool Synthesis

Chiral Purity Specification: Specific Rotation as a Quality Control Metric for Procurement

The specific optical rotation of (R)-(+)-propylene oxide is a well-defined and readily measurable property that serves as a primary quality control metric for enantiomeric purity . The compound exhibits a specific rotation [α]20/D of +14° (neat) . This is a quantifiable, positive value that is diametrically opposed to the rotation of its enantiomer, (S)-(-)-propylene oxide, which has a specific rotation of -14° (neat) . This clear, numeric difference provides a straightforward, non-destructive method for users to verify the identity and chiral integrity of the purchased material upon receipt, unlike racemic propylene oxide which has a specific rotation of 0° and provides no such chiral quality assurance [1].

Analytical Chemistry Quality Control Chiral Analysis

Validated Industrial and Research Applications for (R)-(+)-Propylene Oxide (CAS 15448-47-2)


Synthesis of Isotactic, Crystalline Poly(hydroxybutyrate) and Other Stereoregular Polymers

Researchers and process chemists focused on biodegradable or high-performance polyesters should procure (R)-(+)-propylene oxide as the monomer of choice for synthesizing isotactic, crystalline poly(hydroxybutyrate) (PHB) and related materials [1]. As demonstrated in Section 3, the use of the enantiopure monomer is mandatory to achieve a stereoregular, crystalline polymer, whereas the racemic monomer yields an atactic, amorphous material with inferior properties. This application is critical for developing materials with tailored melting points, mechanical strength, and biodegradation profiles.

Chiral Pool Synthesis of Enantiopure Pharmaceuticals and Agrochemicals

Medicinal and process chemists engaged in the multi-step synthesis of chiral small molecules, such as (S)-metolachlor, should select (R)-(+)-propylene oxide as a cost-effective and scalable chiral pool starting material [2]. Its defined (R)-configuration allows for the direct introduction of stereochemistry early in a synthetic sequence, eliminating the need for expensive and low-yielding chiral resolution steps later in the process. This approach has been validated on a 30 g scale, confirming its suitability for both laboratory and pilot-scale production.

Development of Supramolecular Host-Guest Systems for Chiral Recognition

Investigators in supramolecular chemistry and chemical sensing should utilize (R)-(+)-propylene oxide as a model chiral analyte or building block when designing and evaluating novel chiral hosts or sensors [3]. The quantifiable 1.7 kJ/mol difference in binding affinity for the (R)-enantiomer over the (S)-enantiomer by a specific cryptophane host provides a strong, experimentally validated benchmark for assessing the enantioselectivity of new molecular recognition systems.

Incoming Quality Control Verification of Chiral Purity via Polarimetry

Quality control and analytical laboratories in the pharmaceutical and fine chemical industries can implement a simple, rapid, and non-destructive polarimetric test to verify the identity and chiral integrity of received (R)-(+)-propylene oxide shipments . The specific optical rotation of +14° (neat) provides a definitive, quantitative pass/fail criterion, offering a clear advantage over racemic propylene oxide which yields a non-informative rotation of 0°. This practice mitigates the risk of using compromised or mislabeled material in critical synthetic workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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